molecular formula C7H8N4OS B3361197 6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo- CAS No. 91725-06-3

6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo-

Cat. No.: B3361197
CAS No.: 91725-06-3
M. Wt: 196.23 g/mol
InChI Key: HYHCULJBONWPBX-UHFFFAOYSA-N
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Description

6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo- is a chemical compound with the molecular formula C5H4N4OS. It is also known as 2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one. This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercapto-6-hydroxypurine with methylating agents to introduce the dimethyl groups at the 3 and 8 positions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at the 2 and 6 positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted purine derivatives .

Scientific Research Applications

6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with cofactors. It may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to disruptions in replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,8-dimethyl-2-sulfanylidene-7H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-3-8-4-5(9-3)11(2)7(13)10-6(4)12/h1-2H3,(H,8,9)(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHCULJBONWPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398838
Record name 6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91725-06-3
Record name 6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo-
Reactant of Route 2
6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo-
Reactant of Route 3
6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo-
Reactant of Route 4
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6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo-
Reactant of Route 5
6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo-
Reactant of Route 6
6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo-

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